N-(2,4-dichlorophenyl)-2-naphthalenesulfonamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-naphthalenesulfonamide is a chemical compound characterized by the presence of a naphthalene ring and a sulfonamide group attached to a 2,4-dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-naphthalenesulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with 2,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dichlorophenyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The naphthalene ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products may include N-alkyl or N-acyl derivatives of the original compound.
Oxidation: Oxidized products may include naphthoquinones.
Reduction: Reduced products may include dihydronaphthalene derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-naphthalenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It can be used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-naphthalenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The molecular pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-2-chlorobenzenesulfonamide
- N-(2,4-dichlorophenyl)-2-methylbenzenesulfonamide
- N-(2,4-dichlorophenyl)-2-aminobenzenesulfonamide
Comparison: N-(2,4-dichlorophenyl)-2-naphthalenesulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with benzene rings. The naphthalene ring can enhance the compound’s stability and potential for π-π interactions, making it more suitable for certain applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2S/c17-13-6-8-16(15(18)10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQIETYGSZLPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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